(5-环丙基-1,3,4-恶二唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

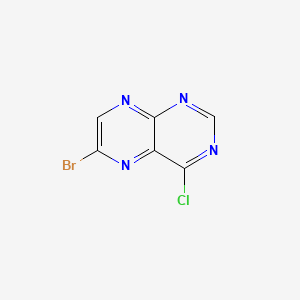

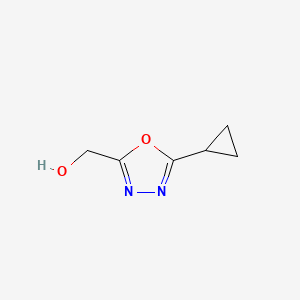

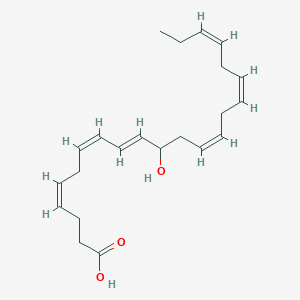

“(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

The molecular structure of “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” can be represented by the linear formula C7H11O1N3 .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse due to the presence of the heterocyclic ring. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .科学研究应用

1,3,4-恶二唑概述

1,3,4-恶二唑,包括 (5-环丙基-1,3,4-恶二唑-2-基)甲醇等化合物,由于其广泛的应用,在各个科学领域都很突出。这些杂环化合物以其在药理学、材料科学和有机电子学等领域的显著作用而闻名。它们的应用范围从作为金属离子的化学传感器到形成荧光骨架,因为它们具有高光致发光量子产率、热稳定性和化学稳定性。潜在配位位点(N 和 O 供体原子)的存在使它们成为金属离子传感器的极佳选择,其应用扩展到选择性金属离子传感和检测机制,包括光诱导电子转移和激发态分子内质子转移 (D. Sharma、H. Om、A. Sharma,2022)。

合成和生物应用

1,3,4-恶二唑衍生物的合成是一个关键的兴趣领域,正在开发创新方法来增强它们的药用应用。多年来,研究人员一直专注于创建新的合成途径来开发 1,3,4-恶二唑核心,这些核心在治疗多种疾病方面显示出希望。合成方法及其生物应用已得到彻底审查,突出了 1,3,4-恶二唑在开发新治疗剂中的重要性 (S. Nayak、B. Poojary,2019)。

在药物化学中的潜力

1,3,4-恶二唑定制化合物的治疗价值显着,这些化合物表现出广泛的生物活性。研究表明,基于 1,3,4-恶二唑的衍生物可以有效地与生物系统中的各种酶和受体相互作用,从而将其应用于治疗多种疾病。这凸显了人们持续关注开发具有高治疗效力的 1,3,4-恶二唑类化合物的兴趣 (G. Verma 等,2019)。

在抗寄生虫药开发中的作用

杂环恶二唑环,包括 1,3,4-恶二唑,已被确定为开发治疗寄生虫感染新药的有希望的支架。它们的结构特征和反应性使它们在合成抗寄生虫药物方面很有价值,展示了 1,3,4-恶二唑在药物化学中的多功能性和重要性 (Paulo Pitasse-Santos、Vitor Sueth-Santiago、M. E. Lima,2017)。

作用机制

The mechanism of action of 1,3,4-oxadiazole derivatives is often related to their interactions with biological targets. For instance, derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

未来方向

The future directions in the research of 1,3,4-oxadiazole derivatives like “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” could involve the exploration of their potential biological effects, the development of novel synthetic routes, and the investigation of their interactions with various biological targets .

属性

IUPAC Name |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNQTKDMQIYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672421 |

Source

|

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211144-22-7 |

Source

|

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)

![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)